molecular formula C10H7N3O2 B15222840 Methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate

Methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B15222840
M. Wt: 201.18 g/mol
InChI Key: CQKKFRICHNCEFD-UHFFFAOYSA-N
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Description

Methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones or α-chloroketones, followed by cyclization . The reaction conditions often include the use of a base such as sodium hydroxide (NaOH) to promote the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H7N3O2/c1-15-10(14)8-6-13-5-7(4-11)2-3-9(13)12-8/h2-3,5-6H,1H3

InChI Key

CQKKFRICHNCEFD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C=C(C=CC2=N1)C#N

Origin of Product

United States

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